molecular formula C14H19NO3 B13722011 3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid

3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid

Cat. No.: B13722011
M. Wt: 249.30 g/mol
InChI Key: KNHVGNDMVMUYHE-UHFFFAOYSA-N
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Description

3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid is an organic compound with a complex structure that includes a methoxy group, a piperidinyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methoxybenzoic acid with 1-methylpiperidine under specific conditions to introduce the piperidinyl group. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The piperidinyl group may interact with receptors or enzymes, modulating their activity. The methoxy and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-(1-methylpiperidin-4-yl)benzoic acid: Similar structure but with different positioning of the methoxy group.

    3-(1-Methylpiperidin-4-yl)benzoic acid: Lacks the methoxy group, which may affect its chemical and biological properties.

    3-Methoxybenzoic acid: Lacks the piperidinyl group, resulting in different reactivity and applications.

Uniqueness

3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid is unique due to the presence of both the methoxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

3-methoxy-5-(1-methylpiperidin-4-yl)benzoic acid

InChI

InChI=1S/C14H19NO3/c1-15-5-3-10(4-6-15)11-7-12(14(16)17)9-13(8-11)18-2/h7-10H,3-6H2,1-2H3,(H,16,17)

InChI Key

KNHVGNDMVMUYHE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC(=CC(=C2)OC)C(=O)O

Origin of Product

United States

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